Psilostachyin C

Description

Properties

CAS No. |

6466-67-7 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

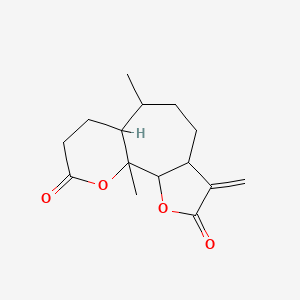

(1R,2R,6S,9S,10S)-1,9-dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradecane-4,13-dione |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(16)19-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10-,11-,13+,15+/m0/s1 |

InChI Key |

FZYIWDQVFMUXPW-OEAYZANCSA-N |

Canonical SMILES |

CC1CCC2C(C3(C1CCC(=O)O3)C)OC(=O)C2=C |

Appearance |

Solid powder |

Other CAS No. |

6466-67-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Psilostachyin C; NSC 106392. |

Origin of Product |

United States |

Scientific Research Applications

Antiparasitic Activity

1. Trypanocidal Effects

Psilostachyin C has demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies reveal that this compound effectively inhibits various forms of the parasite:

- IC50 Values :

- Epimastigotes: 0.6 μg/mL

- Trypomastigotes: 3.5 μg/mL

- Amastigotes: 0.9 μg/mL

- Cytotoxicity : The compound exhibits a cytotoxic concentration (CC50) of 87.5 μg/mL against mammalian cells, indicating a favorable selectivity index for antiparasitic activity over cytotoxicity to host cells .

Table 1: Trypanocidal Activity of this compound

| Parasite Form | IC50 (μg/mL) | CC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| Epimastigotes | 0.6 | >100 | >166.67 |

| Trypomastigotes | 3.5 | >100 | >28.57 |

| Amastigotes | 0.9 | >100 | >111.11 |

In vivo studies further support these findings, showing a significant reduction in parasitemia in infected mice treated with this compound compared to untreated controls .

2. Leishmanicidal Activity

This compound also exhibits inhibitory effects against Leishmania mexicana and Leishmania amazonensis. The IC50 values are reported as follows:

- Leishmania mexicana: 1.2 μg/mL

- Leishmania amazonensis: 1.5 μg/mL

These results indicate that this compound could serve as a potential treatment for leishmaniasis as well .

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound, particularly in hepatocellular carcinoma (HCC). Research indicates that this compound can reduce malignant properties in HCC cells by inhibiting CREBBP-mediated transcription of GATAD2B, suggesting a role in cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Key Differences

Psilostachyin C shares structural homology with other ambrosanolides, such as Psilostachyin, Ambrosin, and Damsin. All contain the α-methylene-γ-lactone group, which reacts with thiol groups in parasitic proteins to disrupt redox balance . However, this compound differs in its oxygenation pattern and side-chain modifications, which influence target specificity (Table 1).

Table 1: Structural Comparison of Selected Sesquiterpene Lactones

| Compound | Core Structure | Functional Groups | Source Plant |

|---|---|---|---|

| This compound | Azuleno[4,5-b]furan-2-one | α-Methylene-γ-lactone, epoxy group | Ambrosia scabra |

| Psilostachyin | Azuleno[6,5-b]furan-2-one | α-Methylene-γ-lactone, hydroxyl | Ambrosia tenuifolia |

| Ambrosin | Guaianolide | α-Methylene-γ-lactone, acetyl | Ambrosia maritima |

| Damsin | Germacranolide | α-Methylene-γ-lactone, furan ring | Ambrosia confertiflora |

Mechanistic Divergence

Psilostachyin vs. This compound

- Oxidative Stress Induction : Psilostachyin increases reactive oxygen species (ROS) in T. cruzi by 5-fold within 4 hours, whereas this compound causes only a 1.5-fold rise .

- Ergosterol Biosynthesis Inhibition : Unique to this compound, this compound blocks ergosterol synthesis at the squalene epoxidase step, leading to squalene accumulation—a critical distinction from Psilostachyin, which lacks this activity .

- Apoptosis Efficiency : At 35 µM, this compound induces apoptosis in 25.5% of parasites, outperforming Psilostachyin (15% at the same concentration). At 350 µM, this compound causes 82.9% DNA fragmentation vs. 72.2% for Psilostachyin .

Comparison with Ambrosin and Damsin

Pharmacological Profiles

Table 2: Efficacy and Toxicity Profiles

| Compound | IC50 (µg/mL)* | CC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.6–3.5 | 87.5 | 14.6–145.8 |

| Psilostachyin | 2.0–5.0 | 20.0† | 10.0 |

| Ambrosin | 1.8–4.2 | 65.0 | 15.5–36.1 |

| Damsin | 3.5–8.0 | 50.0 | 6.3–14.3 |

IC50 against *T. cruzi epimastigotes; †From mammalian cell cytotoxicity assays .

- Synergistic Effects: Combining this compound with Psilostachyin enhances trypanocidal activity, suggesting complementary mechanisms (e.g., oxidative stress + sterol disruption) .

Implications for Drug Development

This compound’s dual mechanism (ergosterol inhibition and apoptosis induction) reduces the likelihood of resistance development compared to single-target SLs. Its low solubility in water poses formulation challenges, necessitating derivatization (e.g., prodrugs or nanoencapsulation) for improved bioavailability. Structural analogs with enhanced sterol-binding affinity could further optimize efficacy.

Q & A

Q. How can researchers design experiments to assess this compound’s preliminary bioactivity in vitro?

- Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive and negative controls. Dose-response curves (e.g., IC50 determination) and statistical validation (e.g., ANOVA, p-value thresholds) are critical. For example, pIC50 values (negative log of IC50) should be calculated using triplicate experiments to ensure reproducibility. Cross-validate findings with structurally related compounds like Psilostachyin or Peruvinin to contextualize activity .

Q. What are the best practices for synthesizing this compound in laboratory settings?

- Answer : Follow stepwise protocols for sesquiterpene lactone synthesis, including [4+3] cycloaddition or biomimetic approaches. Document reaction conditions (temperature, catalysts), intermediates (NMR characterization), and purification steps (recrystallization, preparative TLC). Yield optimization requires iterative testing of solvent systems and stoichiometry. Include safety notes for hazardous reagents .

Advanced Research Questions

Q. How do computational models predict this compound’s physicochemical properties, and what discrepancies arise compared to experimental data?

- Answer : Density functional theory (DFT) or QSAR models calculate parameters like polarizability (Wη2pol) and partition coefficients (WDmass, WDVol). For instance, this compound’s calculated pIC50 (5.41) shows a -0.08 error vs. experimental data (5.33), suggesting model refinement is needed to account for solvation effects or conformational flexibility .

Q. What experimental strategies address contradictions in this compound’s reported bioactivity across studies?

- Answer : Conduct meta-analyses of existing data, highlighting variables like assay type (e.g., cell line specificity) or compound purity. Replicate studies under standardized conditions (e.g., NIH/3T3 vs. HeLa cells) and apply Bland-Altman plots to quantify inter-study variability. Cross-reference with structural analogs (e.g., Psilostachyin’s pIC50 of 6.13) to identify SAR trends .

Q. How can researchers design mechanistic studies to elucidate this compound’s molecular targets?

- Answer : Use affinity chromatography with immobilized this compound to pull down binding proteins, followed by LC-MS/MS identification. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing, monitoring downstream effects (e.g., apoptosis markers). Molecular docking studies (AutoDock Vina) predict binding modes to enzymes like topoisomerases .

Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects in combination therapies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.